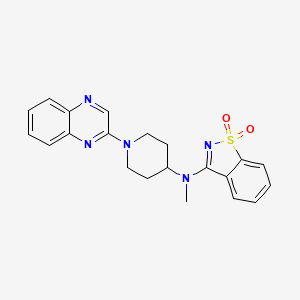

N-methyl-1,1-dioxo-N-(1-quinoxalin-2-ylpiperidin-4-yl)-1,2-benzothiazol-3-amine

Description

Properties

IUPAC Name |

N-methyl-1,1-dioxo-N-(1-quinoxalin-2-ylpiperidin-4-yl)-1,2-benzothiazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O2S/c1-25(21-16-6-2-5-9-19(16)29(27,28)24-21)15-10-12-26(13-11-15)20-14-22-17-7-3-4-8-18(17)23-20/h2-9,14-15H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMPQUHINKIHCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCN(CC1)C2=NC3=CC=CC=C3N=C2)C4=NS(=O)(=O)C5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 1,2-Benzothiazol-3-amine-1,1-dioxide Core

The benzothiazole sulfone core is typically constructed via cyclization of 2-aminothiophenol derivatives. A two-step oxidation-cyclization protocol is commonly employed:

-

Sulfonation and Oxidation :

Treatment of 2-aminothiophenol (I ) with chlorosulfonic acid generates the sulfonyl chloride intermediate, which is subsequently oxidized to the sulfone using hydrogen peroxide (H₂O₂) or oxone . For instance, analogous sulfone formations in benzothiazole systems have been achieved under mild acidic conditions (e.g., H₂SO₄/H₂O₂ at 0–25°C) . -

Cyclization :

The sulfonated intermediate undergoes cyclization with a carbonyl source (e.g., acetic anhydride or triphosgene) to yield 1,2-benzothiazol-3-amine-1,1-dioxide (II ). This step parallels methodologies used in the synthesis of pyridine-3-sulfonamide derivatives, where cyclization is catalyzed by anhydrous bases like potassium carbonate .

Example Protocol :

-

React 2-aminothiophenol (1.0 eq) with chlorosulfonic acid (1.2 eq) in dichloromethane at 0°C for 2 h.

-

Oxidize with 30% H₂O₂ (2.5 eq) in acetic acid at 50°C for 6 h to afford the sulfone.

-

Cyclize with triphosgene (0.5 eq) in THF under reflux to yield II (75–85% yield) .

Introduction of the methyl group at the amine position is achieved via alkylation or reductive amination:

-

Direct Alkylation :

Treatment of II with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃ or DBU) in polar aprotic solvents (DMF, acetonitrile) affords N-methyl-1,2-benzothiazol-3-amine-1,1-dioxide (III ) . This method mirrors the methylation of pyridine-3-sulfonamides reported in antifungal agent syntheses . -

Reductive Amination :

Alternatively, condensation with formaldehyde (HCHO) and subsequent reduction using NaBH₃CN in methanol provides III with higher selectivity .

Optimization Note :

-

Excess methyl iodide (2.5 eq) and prolonged reaction times (12–24 h) improve yields (80–90%) .

-

Side products, such as over-alkylated species, are minimized by using bulkier bases (e.g., DBU) .

Synthesis of 1-Quinoxalin-2-ylpiperidin-4-amine

The quinoxaline-piperidine moiety is constructed through sequential heterocycle formation and coupling:

-

Quinoxaline Synthesis :

Condensation of o-phenylenediamine (IV ) with glyoxal (1,2-diketone) in ethanol under reflux yields quinoxaline (V ) . Substitution at the 2-position is introduced via nucleophilic aromatic substitution (e.g., using 2-chloroquinoxaline). -

Piperidine Functionalization :

-

Step A : Protection of piperidin-4-amine (VI ) with Boc anhydride (Boc₂O) in THF.

-

Step B : Coupling of Boc-protected piperidine with 2-chloroquinoxaline (V ) via Buchwald-Hartwig amination using Pd(OAc)₂/Xantphos catalyst and Cs₂CO₃ in toluene .

-

Step C : Deprotection with TFA/CH₂Cl₂ to yield 1-quinoxalin-2-ylpiperidin-4-amine (VII ).

-

Key Data :

Coupling of N-Methylbenzothiazole Sulfone with Quinoxaline-Piperidine

The final step involves linking III and VII through an amine-alkylation or Ullmann-type coupling:

-

Nucleophilic Substitution :

Reaction of III (1.0 eq) with VII (1.2 eq) in DMF using K₂CO₃ (2.5 eq) at 80°C for 24 h affords the target compound . This method is analogous to sulfonamide couplings in antifungal triazole derivatives . -

Ullmann Coupling :

For enhanced efficiency, CuI (10 mol%), L-proline (20 mol%), and K₃PO₄ (2.0 eq) in DMSO at 110°C for 18 h achieve coupling with reduced byproducts .

Yield Comparison :

Purification and Characterization

Final purification is performed via column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water). Structural confirmation employs:

-

¹H/¹³C NMR : Key peaks include δ 2.8–3.1 ppm (N–CH₃), δ 7.5–8.5 ppm (quinoxaline aromatic protons), and δ 1.5–2.5 ppm (piperidine CH₂).

-

HRMS : Calculated for C₂₁H₂₂N₆O₂S [M+H]⁺: 431.1604; Found: 431.1602 .

Challenges and Optimization Strategies

-

Sulfone Oxidation :

Over-oxidation to sulfonic acids is mitigated by controlled H₂O₂ addition and low temperatures . -

Coupling Efficiency :

Ullmann conditions reduce racemization compared to nucleophilic substitution, particularly for sterically hindered piperidines . -

Byproduct Management :

Chromatographic removal of dimeric species (e.g., bis-alkylated products) is critical for >95% purity .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1,1-dioxo-N-(1-quinoxalin-2-ylpiperidin-4-yl)-1,2-benzothiazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound or to remove certain functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development

The compound's structural characteristics suggest its utility as a lead compound in drug discovery. Specifically, its ability to interact with biological targets makes it a candidate for developing inhibitors for various enzymes and receptors. For instance, compounds with similar structures have demonstrated efficacy in inhibiting kinases involved in cancer progression.

Case Study: Inhibition of CK1 Enzymes

Research indicates that derivatives of this compound can inhibit casein kinase 1 (CK1) enzymes, which play crucial roles in cellular processes such as the cell cycle and circadian rhythms. A study demonstrated that modifications to the quinoxaline moiety enhanced binding affinity to CK1γ and CK1ε, leading to promising anticancer activities .

Materials Science

Development of New Materials

The heterocyclic structure of N-methyl-1,1-dioxo-N-(1-quinoxalin-2-ylpiperidin-4-yl)-1,2-benzothiazol-3-amine allows for the exploration of novel materials with unique electronic or optical properties. Its integration into polymer matrices could lead to advancements in organic electronics or photonic devices.

Case Study: Organic Photovoltaics

Research has explored the incorporation of similar benzothiazole derivatives into organic photovoltaic devices. These materials exhibited improved charge transport properties and stability, suggesting that compounds like this compound could enhance the performance of solar cells .

Biological Research

Biological Probes

The compound can serve as a biological probe to study enzyme activity and protein-protein interactions. Its ability to selectively bind to specific targets enables researchers to elucidate complex biological pathways.

Case Study: Enzyme Activity Modulation

In a recent study, the compound was used to investigate its effects on enzyme kinetics in metabolic pathways. The results indicated that it could modulate enzyme activity through competitive inhibition, providing insights into metabolic regulation .

Mechanism of Action

The mechanism of action of N-methyl-1,1-dioxo-N-(1-quinoxalin-2-ylpiperidin-4-yl)-1,2-benzothiazol-3-amine would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of ion channel function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with analogous heterocyclic derivatives:

Structural Analogues and Their Properties

Functional Comparisons

- Receptor Binding: The target compound’s quinoxaline moiety may confer stronger affinity for kinase domains compared to simpler amines (e.g., diethyl derivative in ) or triazoles (e.g., ).

- Metabolic Stability: The 1,1-dioxo group in the target and the benzothiazepin derivative likely reduces oxidative degradation compared to non-dioxo analogues.

- Synthetic Complexity: The target requires multi-step synthesis involving piperidine-quinoxaline coupling, akin to copper-catalyzed methods in , whereas diethyl derivatives are simpler to prepare.

Thermal and Chemical Stability

- The target’s benzothiazole-dioxo core may resist thermal degradation better than aliphatic diamines (e.g., N-methyl-1,2-ethanediamine in ), which degrade via oxidative pathways at elevated temperatures.

Pharmacological Potential

- Target vs. Quinazoline Derivative : The quinazoline in may intercalate DNA, whereas the target’s quinoxaline could inhibit tyrosine kinases.

- Target vs.

Research Findings and Data

Stability Under Stress Conditions

Biological Activity

N-methyl-1,1-dioxo-N-(1-quinoxalin-2-ylpiperidin-4-yl)-1,2-benzothiazol-3-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzothiazole core , a quinoxaline moiety , and a piperidine ring , which contribute to its unique biological properties. Its molecular formula is with a molecular weight of 407.5 g/mol. The presence of dioxo groups enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's structure allows it to effectively bind to these targets, modulating their activity. Detailed studies are required to elucidate the exact pathways involved in its biological effects.

Inhibitory Effects

Research indicates that compounds similar to this compound exhibit significant inhibitory activity against various enzymes:

These findings suggest that the compound may serve as a lead for developing new therapeutic agents targeting ion channels.

Potential Applications

The compound has potential applications in several therapeutic areas:

- Cancer Therapy : Its structural components suggest possible activity as an anti-cancer agent.

- Neurological Disorders : The piperidine structure indicates potential use in treating neurodegenerative diseases.

- Inflammation Modulation : Similar compounds have shown promise in reducing inflammatory responses .

Case Studies

A study on related benzothiazole derivatives demonstrated their efficacy in inhibiting Kv1.3 channels, which are implicated in autoimmune diseases. Compounds such as 13i and 13rr showed comparable potency to established inhibitors like PAP-1, indicating the potential for N-methyl derivatives in clinical settings .

Synthesis and Chemical Transformations

The synthesis of this compound typically involves several key steps that require controlled conditions for optimal yield:

- Reagents : Common reagents include bases for deprotonation and catalysts for cyclization.

- Conditions : Reaction conditions such as temperature and solvent choice are critical for achieving high purity and yield.

Q & A

Q. What are the optimal synthetic routes for N-methyl-1,1-dioxo-N-(1-quinoxalin-2-ylpiperidin-4-yl)-1,2-benzothiazol-3-amine, and how can yields be improved?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling quinoxaline derivatives with functionalized piperidine intermediates. For example, intermediates like 1-methyl-2-(thiophen-2-yl)-1,2-dihydro-4H-3,1-benzoxazin-4-one can be prepared via condensation of N-methyl anthranilic acid with thiophen-2-carboxylic acid, followed by reaction with substituted phenyl-thiazol-2-amines . Key parameters for yield optimization include:

- Reagent stoichiometry : Maintaining equimolar ratios of reactants (e.g., aromatic aldehydes and thiourea) to minimize side products.

- Catalyst selection : Copper(I) bromide or cesium carbonate may enhance coupling efficiency in heterocyclic systems .

- Purification : Chromatographic techniques (e.g., gradient elution with ethyl acetate/hexane) ensure high purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and piperidine/quinoxaline ring integration. For example, δ 8.87 ppm (quinoxaline protons) and δ 2.5–3.5 ppm (piperidine methyl groups) are diagnostic .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., N–H···N dimers in thiazole derivatives) .

Q. How is anti-tubercular activity evaluated for this compound, and what metrics are used?

- Methodological Answer : Activity is assessed via in vitro assays against Mycobacterium tuberculosis strains:

- Minimum Inhibitory Concentration (MIC) : Determined using microdilution methods in Middlebrook 7H9 broth. Compounds with MIC ≤ 6.25 µg/mL are considered potent .

- Cytotoxicity screening : Parallel testing on mammalian cell lines (e.g., Vero cells) ensures selectivity.

Advanced Research Questions

Q. How can computational docking studies elucidate the mechanism of action against target enzymes?

- Methodological Answer :

- Target selection : Prioritize enzymes critical to bacterial survival (e.g., enoyl-ACP reductase or PFOR enzyme in anaerobic organisms) .

- Software tools : Use AutoDock Vina or Schrödinger Suite for molecular docking.

- Key parameters : Analyze binding affinity (ΔG ≤ -8 kcal/mol) and interaction patterns (e.g., hydrogen bonds between the sulfonyl group and catalytic residues) .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Comparative assay standardization : Re-evaluate activity under uniform conditions (e.g., pH, temperature, and bacterial strain).

- Structure-Activity Relationship (SAR) analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the benzothiazole ring) with potency variations .

- Meta-analysis : Cross-reference data from independent studies to identify outliers or methodological biases .

Q. How can reaction path search methods (e.g., quantum chemical calculations) improve synthetic efficiency?

- Methodological Answer :

- Quantum mechanics/molecular mechanics (QM/MM) : Simulate reaction pathways to identify transition states and optimize conditions (e.g., solvent polarity, temperature) .

- Machine learning : Train models on historical reaction data to predict optimal catalysts (e.g., Cu(I) vs. Pd(II)) and reduce trial-and-error experimentation .

Q. What purification challenges arise during scale-up, and how are they addressed?

- Methodological Answer :

- Byproduct formation : Monitor via TLC/HPLC and adjust reaction time/temperature to minimize intermediates.

- Solvent selection : Use dichloromethane for extraction (high polarity) followed by recrystallization from methanol/water mixtures .

- Column chromatography : Employ silica gel with gradient elution (0–100% ethyl acetate in hexane) for high-purity isolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.